molecular formula C8H10N2O2 B186552 2,5-Dimethyl-4-nitroaniline CAS No. 3460-29-5

2,5-Dimethyl-4-nitroaniline

Cat. No. B186552
M. Wt: 166.18 g/mol
InChI Key: PJAGNJQUIUEGKP-UHFFFAOYSA-N
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Patent
US05739148

Procedure details

A mixture of 2,5-dimethyl-4-nitroaniline (0.96 g), ferric chloride hexahydrate (2.50 g), zinc chloride (0.094 g), concentrated hydrochloric acid (0.481 mL), and ethanol (8 mL) is heated to 60° C. 1,3,3-trimethoxybutane (0.73 mL) is added dropwise while the reaction mixture is kept at 60° C. The reaction mixture is heated at reflux overnight and cooled to room temperature. A solution of 10% aqueous sodium hydroxide is added, and the mixture is extracted three times with methylene chloride. The combined organic layers are dried over sodium sulfate, filtered and evaporated to afford a crude product. The crude product is purified by flash chromatography using 25% ethyl acetate in hexane as eluent, providing 6-nitro-4,5,8-trimethylquinoline.
Quantity
0.96 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.481 mL
Type
reactant
Reaction Step One
Quantity
0.094 g
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([CH3:12])=[CH:5][C:3]=1[NH2:4].Cl.CO[CH2:16][CH2:17][C:18](OC)(OC)[CH3:19].[OH-].[Na+]>[Cl-].[Zn+2].[Cl-].C(O)C>[N+:9]([C:7]1[C:6]([CH3:12])=[C:5]2[C:3](=[C:2]([CH3:1])[CH:8]=1)[N:4]=[CH:16][CH:17]=[C:18]2[CH3:19])([O-:11])=[O:10] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
CC1=C(N)C=C(C(=C1)[N+](=O)[O-])C
Name
ferric chloride hexahydrate
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
0.481 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.094 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.73 mL
Type
reactant
Smiles
COCCC(C)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a crude product
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C2C(=CC=NC2=C(C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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